molecular formula C10H12O3 B045797 3-Ethoxy-4-methoxybenzaldehyde CAS No. 1131-52-8

3-Ethoxy-4-methoxybenzaldehyde

Cat. No. B045797
CAS RN: 1131-52-8
M. Wt: 180.2 g/mol
InChI Key: VAMZHXWLGRQSJS-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

To a solution of 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml ethanol was added to solution of 44 g KOH in 44 ml H2O. The mixture dissolved upon heating to reflux and 56 ml ethyl bromide was then added slowly. A yellow solid began to precipitate after 15 min and heating of the mixture at reflux was continued overnight. Excess ethyl bromide and solvent were removed in vacuo and the residue was distributed between water and CHCl3. The CHCl3 layer was dried and evaporated to give a pale yellow oil which crystallized from ethanol to give 112 g (93%) of 3-ethoxy-4-methoxybenzaldehyde, mp 49.5°-50.5°(Lit.12 mp 50° -51°).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[OH-].[K+].[CH2:14](Br)[CH3:15]>C(O)C.O>[CH2:14]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
44 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The mixture dissolved
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to precipitate after 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heating of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Excess ethyl bromide and solvent were removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.